molecular formula C35H37N5O3 B12425834 (S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B12425834
M. Wt: 575.7 g/mol
InChI Key: MAUQVVDVXCBOHQ-HKBQPEDESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MGV354 involves several steps, including the preparation of intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods

Industrial production of MGV354 is typically carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

MGV354 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving MGV354 include oxidizing agents like ODQ and reducing agents like TCEP. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of MGV354, which have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MGV354

MGV354 is unique due to its high selectivity and potency as a soluble guanylate cyclase activator. It has shown promising results in preclinical models for lowering intraocular pressure, making it a potential candidate for the treatment of glaucoma .

Properties

Molecular Formula

C35H37N5O3

Molecular Weight

575.7 g/mol

IUPAC Name

1-[6-[(3S)-3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C35H37N5O3/c1-21-19-26(23-15-17-39(18-16-23)34(41)25-9-10-25)12-13-29(21)37-31-14-11-24-5-3-6-27(33(24)31)30-7-4-8-32(38-30)40-22(2)28(20-36-40)35(42)43/h3-8,12-13,19-20,23,25,31,37H,9-11,14-18H2,1-2H3,(H,42,43)/t31-/m0/s1

InChI Key

MAUQVVDVXCBOHQ-HKBQPEDESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)C3CC3)N[C@H]4CCC5=C4C(=CC=C5)C6=NC(=CC=C6)N7C(=C(C=N7)C(=O)O)C

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)C3CC3)NC4CCC5=C4C(=CC=C5)C6=NC(=CC=C6)N7C(=C(C=N7)C(=O)O)C

Origin of Product

United States

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